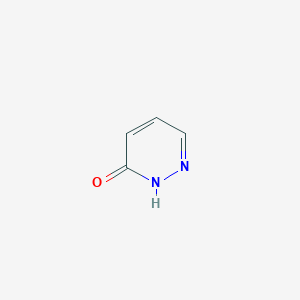

3(2H)-Pyridazinone

説明

Structure

3D Structure

特性

IUPAC Name |

1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAILEWXSEQLMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198440 | |

| Record name | 3(2H)-Pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-30-3 | |

| Record name | 3(2H)-Pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydropyridazin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Pyridazinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3(2H)-Pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDROPYRIDAZIN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ5DP4K4YQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 2h Pyridazinone and Its Derivatives

Direct Ring Synthesis Approaches

The construction of the pyridazinone ring is most commonly achieved through condensation reactions involving a dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. tandfonline.comamazonaws.com These methods offer a versatile and direct route to the core heterocyclic structure.

Cyclization Reactions involving Keto Acids and Hydrazine Derivatives

A prevalent and classical method for synthesizing 3(2H)-pyridazinones involves the cyclocondensation of γ-keto acids or their corresponding esters with hydrazine and its derivatives. iglobaljournal.comtandfonline.com This reaction typically proceeds by heating the γ-keto acid with hydrazine hydrate (B1144303), often in a solvent like ethanol. raco.cat The initial step is the formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the dihydropyridazinone. scholarsresearchlibrary.com Subsequent dehydrogenation, if desired, can be accomplished using reagents like bromine in acetic acid to afford the aromatic 3(2H)-pyridazinone. scholarsresearchlibrary.comresearchgate.net

The versatility of this method is demonstrated by its application in synthesizing a wide array of substituted pyridazinones. For instance, various β-aroylpropionic acids, prepared via Friedel-Crafts acylation of aromatic compounds with succinic anhydride, serve as key intermediates. tandfonline.comraco.cat These can then be cyclized with different hydrazine derivatives (e.g., hydrazine hydrate, methylhydrazine, phenylhydrazine) to introduce substituents at the N-2 position of the pyridazinone ring. tandfonline.combenthamdirect.com

Table 1: Examples of this compound Synthesis from Keto Acids

| γ-Keto Acid/Ester | Hydrazine Derivative | Product | Reference |

| 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | Hydrazine hydrate | 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | raco.cat |

| β-Aroylpropionic acids | 4-Hydrazinobenzenesulfonamide hydrochloride | 6-Aryl-2-(4-sulfamoylphenyl)-4,5-dihydro-3(2H)-pyridazinones | tandfonline.com |

| Keto-carboxylic acids from 2-oxaspiro[4.5]decane-1,3-dione | Hydrazine, Methylhydrazine, Phenylhydrazine (B124118) | Spiro[cycloalkane-pyridazinones] | benthamdirect.com |

| 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid | Hydrazine hydrate | 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | nih.gov |

| 3-Benzo[b]furan-2-yl-methylene-levulinic acids | Hydrazine hydrate | 6-(Benzo[b]furan-2-ylmethyl)-4-methyl-3(2H)-pyridazinone derivatives | tandfonline.com |

This method's reliability and the ready availability of starting materials make it a cornerstone in pyridazinone synthesis. researchgate.netnih.gov

Reactions of Diketones with Hydrazine Derivatives

The reaction between 1,4-dicarbonyl compounds (saturated or unsaturated) and hydrazine derivatives provides another fundamental route to pyridazines and pyridazinones. scholarsresearchlibrary.comsphinxsai.com The condensation of a 1,4-diketone with hydrazine typically forms a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the corresponding pyridazine (B1198779). scholarsresearchlibrary.comchemtube3d.com

A variation of this, known as the Schmidt-Druey synthesis, is particularly useful for preparing 3(2H)-pyridazinones. jrespharm.com This approach involves the condensation of a 1,2-dicarbonyl compound (like glyoxalic acid), a compound with an active methylene (B1212753) group (such as acetophenone (B1666503) derivatives), and a hydrazine derivative. jrespharm.comresearchgate.net The reaction is often carried out in an acidic medium. jrespharm.com

Table 2: Synthesis of Pyridazinones from Dicarbonyl Compounds

| Dicarbonyl Compound | Hydrazine Derivative | Other Reagents | Product | Reference |

| 1,4-Diketone | Hydrazine | - | Dihydropyridazine | chemtube3d.com |

| Unsaturated 1,4-Diketone | Hydrazine | - | Pyridazine | scholarsresearchlibrary.comsphinxsai.com |

| Glyoxalic acid | Hydrazine hydrate | Acetophenone derivatives | 6-Substituted-3(2H)-pyridazinone | jrespharm.comresearchgate.net |

| Arylglyoxals | Hydrazine hydrate | Dialkylmalonates | 6-Aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides | tubitak.gov.tr |

This strategy highlights the flexibility in precursor selection for accessing diverse pyridazinone structures.

One-Pot Synthetic Procedures

To enhance efficiency, reduce waste, and simplify procedures, one-pot multicomponent reactions (MCRs) have been developed for pyridazinone synthesis. tubitak.gov.tr These reactions combine multiple starting materials in a single step to construct the target molecule, often with high atom economy and regioselectivity. tubitak.gov.tr

One notable example is the three-component reaction of arylglyoxals, dialkylmalonates, and hydrazine hydrate in pyridine (B92270) at room temperature, which yields 6-aryl-3-oxo-2,3-dihydropyridazine-4-carbohydrazides. tubitak.gov.tr Another innovative one-pot method involves the copper-catalyzed reaction of aldehydes, hydrazines, and alkynyl esters, which regioselectively produces six-membered pyridazinones. nih.govdntb.gov.ua

Furthermore, ultrasound-promoted MCRs using recyclable ionic liquids like [bmim]Br-AlCl3 have been reported for the synthesis of pyridazinones from arenes, cyclic anhydrides, and aryl hydrazines. scispace.comresearchgate.net This approach offers advantages such as high yields, short reaction times, and environmental compatibility. scispace.comscholarsresearchlibrary.com A similar green chemistry approach uses a nanomagnetic catalyst (L-proline functionalized propyl modified nanomagnetic) in aqueous media for the reaction between arenes, cyclic anhydrides, and phenylhydrazine. tandfonline.com

Synthesis via Mucochloric Acids and Nucleophilic Substitution

Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and related mucohalic acids are valuable precursors for synthesizing halogenated 3(2H)-pyridazinones. The reaction of mucochloric acid with hydrazine or substituted hydrazines leads to the formation of 4,5-dichloro-3(2H)-pyridazones. prepchem.comresearchgate.netthieme-connect.com

This reaction is typically performed by warming a solution of mucochloric acid and adding a hydrazine salt, such as hydrazine sulfate, in the presence of a base like sodium acetate. prepchem.com The resulting 4,5-dichloropyridazinone can serve as a versatile intermediate for further functionalization through nucleophilic substitution reactions, where the chlorine atoms are displaced by various nucleophiles. researchgate.net For instance, reacting mucochloric acid with 3-chlorophenylhydrazine hydrochloride can produce 2-(3-chlorophenyl)-4,5-dichloro-3(2H)-pyridazinone. researchgate.net

1,3-Dipolar Cycloaddition Reactions in Pyridazinone Synthesis

1,3-Dipolar cycloaddition reactions offer a powerful method for constructing heterocyclic rings, including those fused to a pyridazinone core. researchgate.netwikipedia.org This strategy involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.org

In the context of pyridazinone chemistry, this approach has been used to synthesize novel fused heterocyclic systems. For example, mesoionic 1,3-oxazolo[3,2-b]pyridazinium-2-oxides, derived from this compound acids, can act as 1,3-dipoles. researchgate.net Their cycloaddition reaction with alkyne dipolarophiles, such as diethyl acetylenedicarboxylate, leads to the formation of pyrrolo[1,2-b]pyridazine (B13699388) derivatives. researchgate.net

Another application involves the 1,3-dipolar cycloaddition of nitrile imines (generated in situ from hydrazonoyl halides) to the exocyclic double bond of 6-styryl-4,5-dihydro-2H-pyridazin-3-one, which results in the synthesis of triazolo[4,3-b]pyridazinone derivatives. researchgate.net These cycloaddition strategies expand the structural diversity of pyridazinone-containing compounds. nih.gov

Functionalization and Derivatization Strategies of the Pyridazinone Core

The modification of a pre-existing pyridazinone ring is a common and versatile strategy to create a library of derivatives for structure-activity relationship studies. researchgate.net The pyridazinone scaffold can be functionalized at various positions, including the N-2 nitrogen and the carbon atoms of the ring. researchgate.net

Common derivatization reactions include:

N-Alkylation: The nitrogen atom at the 2-position is readily alkylated using various alkylating agents. iglobaljournal.comnih.gov For example, reacting a this compound with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate yields the corresponding N-2-acetate ester. jrespharm.comresearchgate.net This ester can be further converted into an acetohydrazide by reacting with hydrazine hydrate. nih.govjrespharm.com N-alkylation can also be achieved with reagents like methyl iodide or benzyl (B1604629) halides, often using bases such as sodium hydride or cesium carbonate. mdpi.com Asymmetric N-propargylation has also been achieved using a chiral phosphoric acid catalyst. rsc.org

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for introducing aryl or heteroaryl substituents onto the pyridazinone core. scispace.com This is particularly useful for functionalizing halopyridazinones. For example, 4-chloro-5-methoxypyridazin-3(2H)-one can be coupled with 2-formylphenylboronic acid to create a biaryl product, which can then be cyclized to form a tricyclic pyridazino[4,5-c]isoquinolinone system. scispace.com

Condensation Reactions: The active methylene group at the C-4 position of some dihydropyridazinones can undergo condensation with aromatic aldehydes in the presence of a base like sodium ethoxide to form 4-substituted benzylidene or benzyl pyridazinones. scispace.comraco.cat

Halogen-Magnesium Exchange: This method allows for the functionalization of brominated pyridazinones. researchgate.net A bromine-magnesium exchange reaction creates a Grignard-like intermediate that can be quenched with various electrophiles to introduce new substituents at the carbon skeleton. researchgate.net

These functionalization strategies provide powerful tools for the late-stage modification of the pyridazinone scaffold, enabling the synthesis of diverse and complex molecules. researchgate.net

Alkylation Reactions

Alkylation of 3(2H)-pyridazinones, typically occurring at the N-2 position, is a fundamental method for introducing diverse substituents. This reaction is commonly achieved by treating the N-H of the pyridazinone ring with an alkylating agent in the presence of a base. zidd.ac.cn The choice of base and solvent is crucial for the reaction's success. For instance, potassium carbonate in acetone (B3395972) is an effective system for the N-alkylation of 6-substituted-3(2H)-pyridazinones with haloesters like ethyl chloroacetate (B1199739) and ethyl 3-bromopropionate. researchgate.net This straightforward approach allows for the attachment of ester-containing side chains, which can be further modified. researchgate.net Similarly, the reaction of a 2-unsubstituted pyridazinone with an alkyl halide in the presence of an inorganic base such as potassium carbonate provides the 2-substituted product. zidd.ac.cn This method has also been used to introduce more complex moieties, such as a morpholinoethyl group, via alkylation with the appropriate alkyl halide. mdpi.com

Table 1: Examples of Alkylation Reactions on this compound Derivatives

| Starting Material | Alkylating Agent | Reagents/Conditions | Product | Citation |

| 6-substituted-3(2H)-pyridazinone | Ethyl chloroacetate | K₂CO₃, Acetone, Reflux | Ethyl 6-substituted-3(2H)-pyridazinone-2-ylacetate | researchgate.net |

| 6-substituted-3(2H)-pyridazinone | Ethyl 3-bromopropionate | K₂CO₃, Acetone, Reflux | Ethyl 6-substituted-3(2H)-pyridazinone-2-ylpropionate | researchgate.net |

| This compound (unsubstituted at N-2) | Alkyl Halide (R¹-hal) | Inorganic Base (e.g., K₂CO₃) | 2-Alkyl-3(2H)-pyridazinone | zidd.ac.cn |

Acylation Reactions

Acylation provides a means to introduce carbonyl-containing functional groups onto the pyridazinone scaffold, typically at the nitrogen atom. A key strategy involves the synthesis of pyridazinone-hydrazide derivatives, which can then be acylated. For example, 6-substituted-3(2H)-pyridazinone-2-yl-aceto/propionohydrazide (B1585097) derivatives serve as versatile intermediates. researchgate.net These hydrazides can be reacted with various acylating agents, such as substituted benzenesulfonyl chlorides in pyridine, to yield the corresponding N'-sulfonylated acetohydrazide or propionohydrazide products. researchgate.net This reaction highlights the utility of the pyridazinone hydrazide as a nucleophile for creating amide-like linkages. researchgate.net

Table 2: Example of Acylation Reaction on a Pyridazinone Derivative

| Starting Material | Acylating Agent | Reagents/Conditions | Product | Citation |

| 6-substituted-3(2H)-pyridazinone-2-yl aceto/propionohydrazide | Substituted benzenesulfonyl chloride | Pyridine, 0°C to Room Temp. | N'-[(Substituted)sulfonyl]-6-substituted-3(2H)-pyridazinone-2-yl aceto/propionohydrazide | researchgate.net |

Halogen-Exchange Reactions

Halogen-exchange reactions are a powerful tool for modifying halopyridazinones, enabling the introduction of other halogens or facilitating subsequent cross-coupling reactions. Both classical and modern methods are utilized for this purpose. A traditional approach involves the reaction of a chloro-substituted pyridazinone with hydrogen iodide (HI) to yield the corresponding iodo-derivative. kuleuven.be

More advanced techniques involve metal-halogen exchange. For instance, the functionalization of bromopyridazinones can be achieved through a bromine-magnesium exchange reaction using reagents like isopropylmagnesium chloride (iPrMgCl). researchgate.net This method generates a Grignard-type intermediate that can be trapped with various electrophiles, allowing for the introduction of a wide range of substituents at the position of the original halogen. This has been demonstrated on substrates like 2-benzyl-4-bromo-5-methoxy- and 2-benzyl-4,5-dibromopyridazin-3(2H)-one. researchgate.net The preparation of 4,5-dihalo-3(2H)-pyridazinone derivatives can also be accomplished through halogen-exchange processes. rsc.orgmolaid.com

Table 3: Examples of Halogen-Exchange Reactions

| Starting Material | Reagent | Product Type | Citation |

| 5-chloro-2-methyl-6-phenylpyridazin-3(2H)-one | Hydrogen Iodide (HI) | 5-iodo-2-methyl-6-phenylpyridazin-3(2H)-one | kuleuven.be |

| 2-Benzyl-4-bromo-5-methoxypyridazin-3(2H)-one | iPrMgCl, then Electrophile | C-4 functionalized pyridazinone | researchgate.net |

Mannich Reactions for Substituted Pyridazinones

The Mannich reaction is a classic three-component condensation that provides an effective route for the N-aminomethylation of the pyridazinone ring. This reaction involves the treatment of a this compound, particularly those with a hydrogen at the N-2 position, with formaldehyde (B43269) and a secondary amine. rsc.org The reaction is widely applicable, and various cyclic secondary amines such as piperidine, piperazine (B1678402), imidazole, 1,2,4-triazole, indole (B1671886), and phenothiazine (B1677639) have been successfully employed. The general procedure involves mixing the pyridazinone substrate with an aqueous solution of formaldehyde and the appropriate secondary amine in a solvent like ethanol. The mixture is often stirred at room temperature or refluxed to afford the corresponding 2-(dialkylaminomethyl)-3(2H)-pyridazinone derivative.

Table 4: Examples of Mannich Reactions with 6-Aryl-4,5-dihydropyridazin-3(2H)-one

| Pyridazinone Substrate | Secondary Amine | Reagents/Conditions | Product | Citation |

| 6-Aryl-4,5-dihydro-(2H)-pyridazin-3-one | Imidazole | Formaldehyde, Reflux (8-12 h) | 6-Aryl-2-(imidazol-1-yl-methyl)-4,5-dihydro-(2H)-pyridazin-3-one | |

| 6-Aryl-4,5-dihydro-(2H)-pyridazin-3-one | 1,2,4-Triazole | Formaldehyde, Reflux (8-12 h) | 6-Aryl-2-(1,2,4-triazol-1-yl-methyl)-4,5-dihydro-(2H)-pyridazin-3-one | |

| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Piperidine | Formaldehyde | 6-Phenyl-2-(piperidin-1-ylmethyl)-4,5-dihydropyridazin-3(2H)-one | |

| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Piperazine | Formaldehyde | 6-Phenyl-2-(piperazin-1-ylmethyl)-4,5-dihydropyridazin-3(2H)-one | |

| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Phenothiazine | Formaldehyde | 6-Phenyl-2-(phenothiazin-10-ylmethyl)-4,5-dihydropyridazin-3(2H)-one |

Annelation Reactions to Form Fused Heterocyclic Systems

Annelation, or ring-forming, reactions involving the pyridazinone core are instrumental in constructing polycyclic and fused heterocyclic systems. These complex architectures are of significant interest in medicinal chemistry. One approach involves the intramolecular cyclization of a suitably substituted pyridazinone. For example, 4-chloro-5-(2-chloroethylamino)-2-methyl-3(2H)-pyridazinone undergoes intramolecular cyclization with sodium sulfide (B99878) to form the fused 3,4-dihydro-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one system.

Intermolecular condensation reactions can also lead to fused systems. The reaction of 4,5-dichloro-2-methyl-3(2H)-pyridazinone with sodium 2-aminoethanethiolate directly yields a pyridazino[4,5-b]-1,4-thiazin-5(6H)-one isomer. More advanced strategies utilize modern cross-coupling reactions as a prelude to cyclization. The synthesis of pyridazino[4,5-c]isoquinolinones was achieved through a Suzuki-Miyaura coupling of a chloropyridazinone with 2-formylphenylboronic acid, followed by cyclization of the resulting biaryl product with ammonia. Similarly, pyrido[3,4-c]pyridazin-3(2H)-one derivatives have been synthesized via the intramolecular cyclization of piperidin-4-one precursors with hydrazine.

Ruthenium-Catalyzed Alkenylation

Transition metal-catalyzed reactions represent a powerful method for C-C bond formation, and ruthenium catalysts have been employed for the alkenylation of pyridazinone derivatives. A notable example is the switchable N-H/C-H alkenylation of 6-phenyl(dihydro)pyridazin-3(2H)-ones with alkynes, catalyzed by [Ru(p-cymene)Cl₂]₂. The reaction's outcome is remarkably controlled by the atmosphere: under a nitrogen atmosphere, selective N-alkenylation occurs, whereas under an oxygen atmosphere, the reaction switches to C-H alkenylation at the ortho-position of the C-6 phenyl group. This provides a selective method for modifying two different positions of the molecule using the same set of reactants under slightly different conditions. Furthermore, ruthenium-catalyzed oxidative alkenylation of N-aryl pyridazinediones with acrylates has been developed as the initial step in a cascade reaction that leads to the formation of fused indazole derivatives.

Table 5: Ruthenium-Catalyzed Switchable Alkenylation of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one

| Substrate | Coupling Partner | Catalyst | Conditions | Product Type | Citation |

| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Alkyne | [Ru(p-cymene)Cl₂]₂ | DMF, 120 °C, N₂ atmosphere | N-alkenylation | |

| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Alkyne | [Ru(p-cymene)Cl₂]₂ | DMF, 120 °C, O₂ atmosphere | C-H alkenylation (on phenyl ring) |

Advanced Synthetic Routes and Novel Methodologies

Beyond the classical transformations, a number of advanced and novel synthetic methods have been developed for the synthesis and functionalization of 3(2H)-pyridazinones. These routes often provide improved efficiency, broader substrate scope, and access to unique chemical structures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the pyridazinone core. The Suzuki-Miyaura reaction of halopyridazinones with boronic acids is a highly effective method for introducing aryl or vinyl substituents.

Domino reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach. A one-pot synthesis of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one has been developed based on a domino hydrohydrazination and condensation reaction between phenylhydrazine and 4-pentynoic acid, catalyzed by zinc chloride.

Novel ring construction strategies have also been reported. The reaction of 4,4-dichloro-1,2-diazabuta-1,3-dienes with active methylene compounds, such as dimethyl malonate, provides a direct route to highly functionalized pyridazin-3(2H)-one derivatives. In a distinct approach that emphasizes green chemistry, N-arylated pyridazinones have been synthesized in a catalyst-free reaction between potassium 2-furantrifluoroborate and aryldiazonium salts in water, proceeding in short reaction times. Cascade reactions involving C-H activation, such as the ruthenium-catalyzed alkenylation followed by annulation, provide a sophisticated method for building complex fused systems like pyridazino[1,2-a]indazoles from simple precursors.

Domino Hydrohydrazination and Condensation Reactions

A notable one-pot method for the synthesis of 4,5-dihydro-3(2H)-pyridazinone derivatives is based on domino hydrohydrazination and condensation reactions. rsc.orguni-rostock.descispace.com This approach offers a convenient and practical procedure that does not necessitate special handling or the exclusion of air and water. rsc.orguni-rostock.de

In a key example of this methodology, various substituted arylhydrazines are reacted with 4-pentynoic acid in the presence of a catalyst. rsc.orgscispace.com Zinc chloride (ZnCl₂) has been effectively employed to promote this transformation, yielding the corresponding pyridazinone derivatives in moderate to good yields. rsc.orgscispace.comresearchgate.net The process involves dissolving ZnCl₂ in dry THF, followed by the addition of the arylhydrazine and the alkyne (4-pentynoic acid). rsc.org The reaction mixture is then heated to proceed with the cyclization. rsc.org This domino reaction efficiently forms the pyridazinone ring system by combining two separate reaction steps (hydrohydrazination and condensation) into a single synthetic operation, thereby avoiding the isolation of intermediates.

Table 1: Zinc-Catalyzed Synthesis of Aryl-Substituted 4,5-Dihydro-3(2H)-pyridazinones rsc.org

| Arylhydrazine Reactant | Alkyne Reactant | Catalyst | Solvent | Outcome |

| Substituted arylhydrazines | 4-Pentynoic acid | ZnCl₂ | THF | Corresponding 4,5-dihydro-3(2H)-pyridazinone derivatives |

Synthesis of Dihydropyridazinone via Dehydrogenation

The aromatization of 4,5-dihydropyridazinones to their corresponding pyridazin-3(2H)-one counterparts is a crucial synthetic transformation. Various reagents and conditions have been developed to achieve this dehydrogenation.

A mild and efficient procedure utilizes copper(II) chloride (CuCl₂) in acetonitrile (B52724) (MeCN). thieme-connect.comresearchgate.netdiva-portal.org This method proceeds through a proposed mechanism of halogenation followed by a spontaneous elimination of hydrogen chloride (HCl) to furnish the unsaturated pyridazinone ring. thieme-connect.comresearchgate.netdiva-portal.org The reaction is notable for its gentle conditions. thieme-connect.comresearchgate.netdiva-portal.org Studies have shown that for stereoisomers like trans-hexahydrophthalazin-8(1H)-one, the HCl elimination is significantly faster compared to its cis isomer. thieme-connect.comdiva-portal.org

Other established methods for the dehydrogenation of dihydropyridazinones include the use of bromine in acetic acid. researchgate.net For instance, treating 4-, 5-, or 6-phenyl substituted 4,5-dihydropyridazin-3(2H)-ones with a bromine-acetic acid solution at elevated temperatures (70°C or 90-95°C) results in the formation of the corresponding dehydrogenated derivatives in good yields (75-81%). researchgate.net Additionally, manganese(IV) oxide has been recognized as a mild oxidizing agent for this type of aromatization. researchgate.net

Table 2: Reagents for Dehydrogenation of Dihydropyridazinones

| Reagent | Solvent | Conditions | Efficacy |

| Copper(II) Chloride (CuCl₂) | Acetonitrile (MeCN) | Mild conditions | Efficient for various dihydropyridazinones. thieme-connect.comresearchgate.netdiva-portal.org |

| Bromine (Br₂) | Acetic Acid | 70-95°C | Good yields (75-81%) for phenyl-substituted derivatives. researchgate.net |

| Manganese(IV) Oxide (MnO₂) | Not specified | Mild oxidizing conditions | Suitable for aromatization. researchgate.net |

| Selenium Dioxide (SeO₂) | Refluxing Xylene | High temperature | Effective for compounds like 6-methyl-4,5-dihydropyridazin-3(2H)-one. researchgate.net |

Synthesis of Pyrazolo[3,4-d]pyridazinones

The synthesis of the fused pyrazolo[3,4-d]pyridazine system can be achieved through several distinct pathways, often involving the cyclization of suitably substituted pyrazole (B372694) or pyridazine precursors.

One method involves the Vilsmeier-Haack reaction. scilit.com When 2-substituted 5-(1-methylhydrazino)-3(2H)-pyridazinones are treated with a Vilsmeier reagent (dimethylformamide-phosphorus oxychloride), they undergo cyclization to afford 5-substituted 1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyridazin-4-ones in good yields. scilit.com

Another sophisticated approach describes a controlled, site-selective annulation of 3,5-diethoxycarbonyl 4-hydrazonyl pyrazoles. acs.org This method demonstrates regiodivergence, where the reaction conditions dictate which isomer is formed. acs.org Conducting the reaction at a high temperature (110–120 °C) preferentially yields 1H-pyrazolo[3,4-d]pyridazin-7(6H)-ones. acs.org In contrast, using a Lewis acid catalyst such as Ytterbium(III) triflate (Yb(OTf)₃) in refluxing acetonitrile favors the formation of 2H-pyrazolo[3,4-d]pyridazin-7(6H)-ones. acs.org

A further route begins with 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, which is reacted with formic acid under reflux conditions to produce the pyrazolo[3,4-d]pyrimidine derivative. mdpi.com This can then be further elaborated. Similarly, pyrazolopyridazinone derivatives can be prepared by reacting a substituted pyrazole with hydrazine hydrate and acetic acid in refluxing ethanol. scielo.br

Table 3: Comparison of Synthetic Routes to Pyrazolo[3,4-d]pyridazinones

| Starting Material | Key Reagents | Product Type | Reference |

| 2-substituted 5-(1-methylhydrazino)-3(2H)-pyridazinones | Dimethylformamide, Phosphorus oxychloride | 1,5-dihydro-1-methyl-4H-pyrazolo[3,4-d]pyridazin-4-ones | scilit.com |

| 3,5-diethoxycarbonyl 4-hydrazonyl pyrazoles | Heat (110-120°C) or Yb(OTf)₃ | 1H- or 2H-pyrazolo[3,4-d]pyridazin-7(6H)-ones | acs.org |

| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic Acid | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | mdpi.com |

| 1,6-Disubstituted 4-(ethoxycarbonyl)-1H-pyrazoles | Hydrazine hydrate, Acetic acid | 1,6-Disubstituted pyrazolo[3,4-d]pyridazin-7-one | scielo.br |

Synthesis of Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones

The construction of the tricyclic pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one scaffold is accomplished through a multi-step sequence starting from an isoxazolo[3,4-d]-pyridazin-7(6H)-one precursor. chem-soc.siresearchgate.net

The general synthetic procedure begins with the condensation of the isoxazolo[3,4-d]-pyridazin-7(6H)-one with an appropriate arylaldehyde. chem-soc.siresearchgate.net This step yields an intermediate vinyl derivative. chem-soc.si Subsequently, treatment of this vinyl intermediate with hydrazine hydrate initiates a ring transformation. chem-soc.siresearchgate.net This process involves the opening of the isoxazole (B147169) ring followed by a subsequent ring-closure to form a pyrazole intermediate. chem-soc.siresearchgate.net The final step is the cyclization to form the target pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one system. chem-soc.si The conditions for this final ring-closure can vary depending on the substituents present on the molecule. chem-soc.si For example, cyclization can be achieved with acetic anhydride. researchgate.net

Scheme for Synthesis of Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones chem-soc.siresearchgate.net

Condensation: Isoxazolo[3,4-d]-pyridazin-7(6H)-one + Arylaldehyde → Vinyl derivative

Ring Transformation: Vinyl derivative + Hydrazine Hydrate → Pyrazole intermediate

Cyclization: Pyrazole intermediate + (e.g., Acetic Anhydride) → Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one

Preparation of Pyridazin-3(2H)-one-Based Guanidine (B92328) Derivatives

Novel pyridazin-3(2H)-one-based guanidine derivatives can be synthesized using silyl-protected pyridazinones as key intermediates. nih.govacs.org This strategy allows for the regioselective introduction of the guanidinium (B1211019) group at various positions on the pyridazinone moiety. nih.govacs.org

The synthesis commences with the appropriate pyridazinone scaffolds, which are first converted into their corresponding silyl-protected forms. nih.govnih.gov These protected intermediates are then transformed into suitable bromoalkyl derivatives. nih.govacs.org The crucial step for introducing the guanidine function involves the reaction of these bromoalkyl pyridazinones with N,N'-di-Boc-protected guanidine (1,3-bis(tert-butoxycarbonyl)guanidine) in the presence of a base like potassium carbonate (K₂CO₃). nih.govacs.orgnih.gov This reaction yields the Boc-protected guanidine derivatives. acs.orgnih.gov The final step is the deprotection of the guanidine group, which is achieved via acid hydrolysis, typically using hydrochloric acid (HCl) in a solvent like 1,4-dioxane. nih.govacs.org This acidic workup removes the Boc protecting groups and furnishes the desired pyridazin-3(2H)-one-based guanidine derivatives as their hydrochloride salts in good yields. nih.govacs.org

Table 4: Key Steps in the Synthesis of Pyridazinone-Based Guanidines nih.govacs.orgnih.gov

| Step | Description | Key Reagents | Intermediate/Product |

| 1 | Protection & Derivatization | Silylating agent, Brominating agent | Silyl-protected bromoalkyl pyridazinone |

| 2 | Guanidinylation | N,N'-di-Boc-protected guanidine, K₂CO₃ | Boc-protected pyridazinone guanidine |

| 3 | Deprotection | 4 M HCl in 1,4-dioxane | Pyridazin-3(2H)-one-based guanidine hydrochloride salt |

Reactivity and Reaction Mechanisms of 3 2h Pyridazinone

Electrophilic Aromatic Substitution on Pyridazinone Ring

The 3(2H)-pyridazinone ring can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atoms. Substituents on the ring can further direct the position of electrophilic attack. For instance, the synthesis of certain derivatives involves the introduction of groups via electrophilic substitution.

Research has shown that reactions such as halogenation, nitration, and sulfonation can occur under appropriate conditions. For example, the dehydrogenation of a 4,5-dihydro-3(2H)-pyridazinone derivative to the corresponding this compound was achieved by treatment with a bromine/acetic acid mixture, which can be considered an electrophilic-like process. raco.cattandfonline.com

Nucleophilic Substitution Reactions

Nucleophilic substitution is a prominent reaction pathway for this compound derivatives, particularly those bearing leaving groups such as halogens. The chlorine atom at various positions on the pyridazinone ring is susceptible to displacement by a variety of nucleophiles.

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. These reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The synthesis of numerous pyridazinone derivatives relies on the nucleophilic substitution of a chloro group. For example, 4,5-dihalo-3(2H)-pyridazinones are common starting materials for preparing derivatives through halogen-exchange reactions and other nucleophilic substitutions. sphinxsai.com

A study on 4,5,6-trifluoropyridazin-3(2H)-one demonstrated its use as a scaffold for creating polysubstituted pyridazinones through sequential nucleophilic aromatic substitution. nih.gov The regioselectivity of these substitutions can be influenced by the nature of the incoming nucleophile and the substituents already present on the ring. nih.gov For instance, reaction with primary and secondary amines like butylamine (B146782) and morpholine (B109124) predominantly leads to substitution at the 4-position. nih.gov

The reaction of chloropyridazin-3(2H)-ones with iodide ions has also been investigated, leading to iodopyridazin-3(2H)-ones via nucleophilic substitution. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on Pyridazinone Derivatives This table is interactive. You can sort and filter the data.

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 6-chloro-5-methoxy-3(2H)-pyridazinone | Amines, Thiols, Alkoxides | 6-substituted-5-methoxy-3(2H)-pyridazinones | |

| 4,5,6-trifluoropyridazin-3(2H)-one | Butylamine, Morpholine, Aniline | 4-amino-5,6-difluoro-3(2H)-pyridazinone derivatives | nih.gov |

| 4a-chloropyridazine derivative | Aliphatic/Aromatic Amines | 6a-f substituted pyridazines | nih.gov |

| 4,5-dichloropyridazin-3(2H)-one | Iodine ion | Iodopyridazin-3(2H)-ones | researchgate.net |

Tautomerism Studies in this compound Systems

This compound and its derivatives can exist in tautomeric forms. The most common tautomerism observed is the keto-enol equilibrium between the this compound (lactam) form and its 3-hydroxypyridazine (lactim) form. dergipark.org.trdoi.orgtandfonline.comnih.gov

Theoretical studies using density functional theory (DFT) have been conducted to understand this tautomeric conversion. researchgate.net Research indicates that the keto form, this compound, is generally more stable than the enol form, 3-hydroxypyridazine. doi.orgtandfonline.com This stability is a key factor in the prevalence of the keto structure in most pyridazinone compounds. doi.org The presence of a free hydrogen on the nitrogen atom at position 2 in unsubstituted this compound derivatives allows for this tautomeric balance. dergipark.org.tr

The conversion from the keto to the enol form involves a hydrogen transfer. One proposed mechanism involves a direct transfer, which has a high activation energy. researchgate.net Another mechanism suggests a double hydrogen transfer via the formation of a dimer, which has a significantly lower activation energy. researchgate.net

Oxidation and Reduction Pathways of this compound Derivatives

This compound derivatives are susceptible to both oxidation and reduction reactions, leading to a variety of related compounds.

Oxidation of the pyridazinone ring can lead to the formation of the corresponding N-oxides. The specific site of oxidation can be influenced by the substituents on the ring.

Reduction of the this compound system can yield dihydropyridazinone derivatives. Conversely, the dehydrogenation of 4,5-dihydro-3(2H)-pyridazinones is a common method to synthesize the aromatic this compound ring. This reaction is often carried out using reagents like bromine in acetic acid. tandfonline.comnih.gov For example, 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone is converted to 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone by refluxing with a solution of bromine in glacial acetic acid. tandfonline.comnih.gov

Table 2: Oxidation and Reduction Reactions of Pyridazinone Derivatives This table is interactive. You can sort and filter the data.

| Starting Material | Reagent/Condition | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound derivative | Oxidizing agents | N-oxide derivative | Oxidation | |

| This compound derivative | Reducing agents | Dihydropyridazinone derivative | Reduction | |

| 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | Bromine in glacial acetic acid, reflux | 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | Oxidation (Dehydrogenation) | tandfonline.comnih.gov |

Structure Activity Relationship Sar Studies of 3 2h Pyridazinone Derivatives

Elucidation of Essential Structural Motifs for Biological Activity

The 3(2H)-pyridazinone ring is widely recognized as a "privileged scaffold" or a versatile pharmacophore in medicinal chemistry, capable of interacting with a multitude of biological targets. mdpi.comnih.gov Its inherent physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, are crucial for molecular recognition at target sites. nih.gov The core structure consists of a six-membered aromatic ring with two adjacent nitrogen atoms and a carbonyl group, which exists in a stable keto-enol tautomeric equilibrium, though the oxo form is predominant. sarpublication.com

Key structural motifs have been identified as crucial for conferring biological activity:

The Pyridazinone Core: This heterocyclic system is the fundamental element. The nitrogen atoms and the keto functionality can engage in hydrogen bonding and protonation reactions, which are vital for the pharmacological properties of molecules containing this ring. mdpi.com

Substitution at C6: The presence of an aryl or heteroaryl group at the C6 position of the pyridazinone ring is a frequently observed feature in biologically active derivatives. sarpublication.com This substitution is known to enhance binding to various targets, such as cardiac ion channels in the case of inotropic agents.

A Spacer and Terminal Group at N2: For certain activities, such as α1-adrenoceptor antagonism, a specific pharmacophore model has been proposed. This model includes a polymethylene chain acting as a spacer connected to the N2 position of the pyridazinone ring, which in turn is linked to a terminal arylpiperazine moiety. The length of this spacer significantly influences affinity and selectivity. bosaljournals.comresearchgate.net

Pharmacophore models for different activities often highlight a combination of hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings as essential features for potent biological interaction. actascientific.combibliomed.org For instance, a pharmacophore model for phosphodiesterase 4 (PDE4) inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring as key elements. actascientific.com

Impact of Substituents on Pharmacological Profiles

The pharmacological profile of this compound derivatives can be finely tuned by altering the substituents at various positions on the heterocyclic ring. SAR studies have systematically evaluated these modifications, providing a roadmap for designing compounds with enhanced potency and selectivity.

Phenyl Ring Substitutions and their Effect on Activity

The nature and position of substituents on the phenyl ring, typically located at the C6 position of the pyridazinone core, play a critical role in modulating biological activity. The electronic properties (electron-donating or electron-withdrawing) of these substituents significantly influence the potency and even the type of activity observed.

For anticancer activity, studies have shown that electron-withdrawing groups on the terminal phenyl rings are often beneficial for improving antitumor effects. bosaljournals.com Specifically, in a series of 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones, compounds with electron-withdrawing groups like chloro at the para position of both aromatic rings were found to be inactive against certain cancer cell lines, whereas a derivative with an electron-donating group showed inhibitory effects against CDK1/cyclin B. mdpi.com In another study on anti-proliferative effects against gastric adenocarcinoma cells, it was found that an aryl ring attached to a piperazine (B1678402) linker should be para-halogen (chloro or fluoro)-substituted, while the aryl ring on a hydrazido chain should possess electron-donating or electron-withdrawing groups at the meta or para position, respectively, to exhibit activity. unich.it

In the context of antimicrobial activity, the electronic nature of the substituents on an arylazo moiety determined the reaction pathway and the biological activity of the final products. It was observed that compounds with an electron-withdrawing group on the arylazo moiety exhibited high antimicrobial activity, suggesting that a lower electron density on the ring system may enhance potency. d-nb.infonih.gov

Conversely, for cardiotonic activity, the presence of different para-substituents on the phenyl ring attached to the C4-position was found to be effective. researchgate.net A study on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents identified compounds with dichloro and amino-methyl substitutions on a terminal benzamide (B126) moiety as having a clear cardiotonic effect. thieme-connect.comnih.gov

| Substituent on Phenyl Ring | Position | Biological Activity | Finding |

| Electron-withdrawing groups (e.g., NO2, Cl) | Terminal Phenyl Rings | Anticancer | Beneficial for improving antitumor activity. bosaljournals.com |

| Electron-withdrawing groups (e.g., Cl, Br, NO2) | Arylazo Moiety | Antimicrobial | High activity, suggesting low electron density is favorable. nih.gov |

| Para-halogen (Cl, F) | Piperazine-linked Phenyl | Anti-proliferative (Gastric Cancer) | Required for activity. unich.it |

| Electron-donating or -withdrawing groups | Hydrazido-linked Phenyl | Anti-proliferative (Gastric Cancer) | Required at meta or para positions for activity. unich.it |

| Dichloro, Amino-methyl | Terminal Benzamide | Cardiotonic | Showed clear cardiotonic effect. thieme-connect.comnih.gov |

Role of Amino or Substituted Amino Functions at Position 4

The introduction of an amino or a substituted amino group at position 4 of the this compound ring has been shown to be a significant determinant of analgesic and anti-inflammatory activities. A notable example is the comparison with the marketed analgesic and anti-inflammatory drug emorfazone (B1671226), which is a 4-ethoxy-5-morpholino-3(2H)-pyridazinone. jscimedcentral.com

Research has demonstrated that a 4-amino group can confer potent antinociceptive effects. A series of 4-amino-pyridazinones substituted at the N2 position with arylpiperazinylalkyl groups were found to be significantly more potent than emorfazone. sarpublication.com In one case, a 4-amino-pyridazinone derivative was found to be almost 40 times more potent than emorfazone. sarpublication.com Another study highlighted that 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone was seven times more potent than emorfazone in producing an analgesic and anti-inflammatory response. jscimedcentral.comjscimedcentral.com

The substitution on the amino group at position 4 also modulates activity. For instance, replacing the amino group with other moieties like alkyl, acyl, or heteroaryl groups can alter solubility and target affinity. The compound chloridazon, a herbicide, features a primary amino group at position 5 and a chloro group at position 4, further illustrating the importance of substitutions at these positions for biological activity. nih.govresearchgate.net

| Compound | Position 4 Substituent | Comparative Analgesic Potency |

| 4-amino-pyridazinone derivative | Amino | ~40x more potent than Emorfazone. sarpublication.com |

| 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | Amino | 7x more potent than Emorfazone. jscimedcentral.comjscimedcentral.com |

Significance of Vinyl Groups at Position 5

The introduction of a vinyl group at the C5 position of the this compound ring has been identified as a key structural feature for enhancing analgesic and anti-inflammatory activities. One of the most cited examples is 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone, which demonstrated a seven-fold increase in potency compared to the anti-inflammatory drug emorfazone. sarpublication.comjscimedcentral.comjscimedcentral.com This highlights the synergistic effect of having an amino group at C4 and a vinyl group at C5.

Furthermore, modifications of the vinyl group itself can lead to different pharmacological profiles. In a search for new antiplatelet agents, a series of 5-alkylidene-6-phenyl-3(2H)-pyridazinones were synthesized. The study revealed that the presence of oxygenated functions, such as an ester (COOR) or an acetyl (COCH3) group, on the vinylidene substituent at C5 resulted in the highest antiplatelet activity. scholarsresearchlibrary.com This indicates that not just the presence of a double bond, but also the nature of the substituents on that vinyl group, are crucial for modulating the biological response.

| C5-Substituent | Other Key Groups | Biological Activity | Key Finding |

| Vinyl | 4-Amino, 6-Phenyl | Analgesic & Anti-inflammatory | 7-fold more potent than emorfazone. jscimedcentral.comjscimedcentral.com |

| Vinylidene with oxygenated functions (COOR, COCH3) | 6-Phenyl | Antiplatelet | Highest activity in the series. scholarsresearchlibrary.com |

Influence of Heterocyclic Fused Systems

Fusing other heterocyclic rings to the this compound core creates rigid, polycyclic structures with distinct pharmacological profiles. nih.gov These fused systems often exhibit enhanced potency and selectivity for various biological targets.

Pyrido[2,3-d]pyridazinones: This fused system has been explored for its potential as p38 kinase inhibitors for treating inflammatory diseases and as potent and selective phosphodiesterase IV (PDE4) inhibitors for conditions like asthma. scirp.orgresearchgate.net

Pyridazino[4,5-b]indoles: Derivatives of this tricyclic system have shown promising anticarcinogenic activity against a range of cancer cell lines, including colorectal, hepatocellular, breast, lung, and prostate carcinomas. sarpublication.com

Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones: A new series of these compounds were found to be potent and selective inhibitors of PDE5. SAR studies indicated that a phenyl ring at position 9 of this tricyclic core was essential for inhibitory activity. tandfonline.com

12H-1,2,4-Triazolo(4',3':1,6)pyridazino(4,5-b)(1,4)benzothiazine: This complex fused heterocycle has been investigated for potential antimicrobial and anticancer activities, attributed to its planar structure which may allow for DNA intercalation. ontosight.ai

5H-indeno[1,2-c]-3(2H)-pyridazinones: These tricyclic pyridazinones have demonstrated strong positive inotropic activity, comparable to their more flexible acyclic counterparts. nih.gov

The fusion of additional rings can lock the molecule into a specific conformation, potentially increasing its affinity for a biological target. The type of fused ring and its substitution pattern are critical in determining the resulting biological activity.

Conformational Analysis and its Correlation with Activity

The three-dimensional (3D) conformation of this compound derivatives is a critical factor governing their interaction with biological targets and, consequently, their activity. Conformational analysis and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies have been employed to understand the spatial arrangement of structural features required for biological function. actascientific.combibliomed.orgresearchgate.net

3D-QSAR studies on pyridazinone derivatives as vasodilators and PDE4 inhibitors have highlighted the importance of specific steric and electronic fields around the molecule. actascientific.comnih.gov These models provide contour maps that indicate where bulky or electropositive/electronegative groups would be favorable or unfavorable for activity, thereby guiding the design of new, more potent analogues. For instance, a 3D-QSAR study on PDE4 inhibitors revealed the importance of hydrophobic, steric, and electrostatic fields for improving the quality and predictive power of the model. actascientific.com

Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups necessary for biological activity, has also been a valuable tool. bibliomed.org A pharmacophore model for acetylcholinesterase inhibitors based on pyridazinone derivatives identified key features such as aromatic rings and hydrogen bond acceptors. bibliomed.orgresearchgate.net Similarly, a model for α1-adrenoceptor antagonists identified crucial features and their spatial relationships, rationalizing the observed SAR. bosaljournals.comresearchgate.net

Crystallographic studies have provided insights into the solid-state conformation of these molecules. For example, in 6-phenyl-4,5-dihydropyridazinones, the core often adopts a planar conformation. However, bulky substituents, such as a morpholinoethyl group at the N2 position, can induce slight puckering of the ring. The orientation of substituents, like a para-substituted aryl group, can also be crucial, with free rotation often occurring to minimize torsional strain. These conformational details are vital for understanding how these molecules fit into the binding pockets of their target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This method is instrumental in medicinal chemistry for predicting the activity of new, unsynthesized analogs and guiding the optimization of lead compounds. mdpi.com For this compound derivatives, QSAR studies have been pivotal in elucidating the specific physicochemical and structural properties that govern their diverse pharmacological effects.

A 3D-QSAR study on pyridazin-3-one derivatives as phosphodiesterase-4 (PDE4) inhibitors revealed crucial molecular features for activity. actascientific.com The study employed Partial Least-Squares (PLS) analysis with the Leave-One-Out (LOO) cross-validation method. actascientific.com The resulting models indicated that hydrophobic, steric, and electrostatic fields are significant contributors to the inhibitory potency. actascientific.com For instance, the model showed that N-substitution on the pyridazinone ring is preferable for PDE4 inhibitory activity. actascientific.com It was also observed that while extending an alkyl chain (e.g., -(CH2)6-) can be beneficial, the addition of bulky terminal groups, such as piperidine, leads to a decrease in biological activity. actascientific.com Conversely, incorporating hydrophobic groups on the pyridazine (B1198779) ring and electronegative groups as R-substituents tends to enhance biological activity. actascientific.com

In another study focusing on acetylcholinesterase (AChE) inhibitors, QSAR analysis was performed on newly synthesized this compound derivatives. researchgate.net Regression analysis was used to develop a QSAR equation based on various calculated physicochemical parameters. researchgate.net The goal was to provide a quantitative explanation for the structure-activity relationships observed within the series. researchgate.net Similarly, 3D-QSAR studies have been applied to understand the ligand-receptor interactions for enantioselective molecules to address pharmacological and toxicological problems. researchgate.net The development of a QSAR model typically involves selecting relevant molecular descriptors and using methods like multiple linear regression analysis (MLRA) to build a predictive model. mdpi.com The validity and predictive power of such models are assessed using statistical parameters like the coefficient of determination (r²) and the cross-validated correlation coefficient (r² (CV)). mdpi.com

The general process of developing a QSAR model involves several key steps: selection of a dataset of compounds, assessment of their biological activity, calculation of molecular descriptors, partitioning the data into training and test sets, building the model using statistical methods, and validating the model's predictive capability. mdpi.com These models help to define a theoretical "chemical space" where a compound's position, determined by its chemical properties, dictates its biological activity. mdpi.com

| Biological Target | QSAR Method | Key Findings & Important Descriptors | Reference |

| Phosphodiesterase-4 (PDE4) | 3D-QSAR (PLS with LOO cross-validation) | Hydrophobic, steric, and electrostatic fields are crucial. N-substitution on the pyridazinone ring is preferred. Hydrophobic groups on the pyridazine ring and electronegative R-substituents enhance activity. Bulky R-substituents decrease activity. | actascientific.com |

| Acetylcholinesterase (AChE) | QSAR (Regression analysis) | Physicochemical parameters were used to derive a QSAR equation to explain structure-activity relationships. | researchgate.net |

| General (Methodology) | 3D-QSAR | Used to study ligand-receptor interactions for enantioselective molecules to resolve pharmacological and toxicological issues. | researchgate.net |

Pharmacophore Model Development for this compound Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) responsible for a molecule's biological activity. mdpi.com This "pharmacophore" represents the key interaction points between a ligand and its target receptor, guiding the design of new compounds with desired pharmacological profiles. mdpi.com Several pharmacophore models have been developed for this compound derivatives, targeting a range of biological macromolecules.

For instance, a pharmacophore model was proposed for pyridazinone derivatives acting as cAMP phosphodiesterase (PDE) inhibitors. doi.org Certain synthesized compounds were found to fit this proposed model, which was based on the structures of known biologically active lead compounds like milrinone. doi.org

In the pursuit of new acetylcholinesterase (AChE) inhibitors for conditions like Alzheimer's disease, pharmacophore analysis was conducted on a series of this compound derivatives. researchgate.net The study aimed to provide a qualitative explanation of the structure-activity relationships by identifying the key features necessary for enzyme inhibition. researchgate.net

A pharmacophore model for selective Sirtuin 2 (SIRT2) inhibitors was used to evaluate a series of 4-aryl-6-morpholino-3(2H)-pyridazinone derivatives. gazi.edu.tr This model comprised one hydrogen bond acceptor (A) and three aromatic rings (R). gazi.edu.tr The most active compound in the series, which featured an arylpiperazinyloxoethyl side chain, showed the best fit with the pharmacophore model's features, correlating well with its observed bioactivity. gazi.edu.tr The superimposition of the docked compound with the model confirmed crucial interactions necessary for SIRT2 inhibition. gazi.edu.tr

In a different approach, an inverse virtual screening based on pharmacophore models was used to identify new potential targets for a library of 52 pyridazinone-based compounds. nih.gov This computational repurposing strategy screened the compounds against thousands of pharmacophore models representing druggable binding sites, ultimately suggesting aspartate aminotransferase as a promising new target for this chemical series. nih.gov

Furthermore, a study on pyridazinone-based inhibitors of Staphylococcus aureus sortase A (SrtA) identified a pharmacophore consisting of two hydrophobic regions and three hydrogen-bond acceptors. researchgate.net These features were confirmed to have strong interactions with the active site cysteine residue (Cys184) of the enzyme. researchgate.net

| Biological Target | Key Pharmacophoric Features | Research Findings | Reference |

| cAMP Phosphodiesterase III | Not explicitly detailed, but based on cardiotonic agents like milrinone. | Synthesized pyridazinone compounds were designed to fit the pharmacophoric model for cAMP PDE inhibitors, leading to vasorelaxant activity. | doi.org |

| Sirtuin 2 (SIRT2) | One hydrogen bond acceptor (A), three aromatic rings (R). | A 4-aryl-6-morpholino-3(2H)-pyridazinone derivative with an arylpiperazinyloxoethyl side chain showed the best fit with the model, correlating with its inhibitory activity. | gazi.edu.tr |

| Aspartate Aminotransferase | Various (identified through inverse screening). | Inverse virtual screening of a pyridazinone library against numerous pharmacophore models identified this enzyme as a potential repurposed target. | nih.gov |

| Staphylococcus aureus Sortase A (SrtA) | Two hydrophobic regions, three hydrogen-bond acceptors. | The model revealed strong interactions between these functional groups and the active site Cys184 residue of the SrtA enzyme. | researchgate.net |

| Acetylcholinesterase (AChE) | Not explicitly detailed. | Pharmacophore analysis was used to qualitatively explain the structure-activity relationships for a series of pyridazinone inhibitors. | researchgate.net |

Theoretical and Computational Chemistry Studies of 3 2h Pyridazinone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular geometry and electronic structure of 3(2H)-pyridazinone derivatives. These computational approaches allow for a detailed analysis of the molecule's characteristics at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used method for studying this compound and its derivatives due to its balance of accuracy and computational cost. mdpi.com DFT calculations, often using the B3LYP hybrid functional combined with various basis sets like 6-31G+(d), 6-311G(d,p), or 6-311++G(d,p), are employed to optimize the molecular geometry and predict vibrational frequencies, electronic properties, and chemical reactivity. mdpi.comresearchgate.netresearchgate.netmdpi.com These studies investigate how different substituents on the pyridazinone ring influence its electronic structure and properties. mdpi.com For instance, DFT has been used to study the electronic and chemical reactivity properties of newly synthesized pyridazinone derivatives, comparing the results with experimental data on their biological activities. researchgate.net The method is also used to analyze frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) to understand the kinetic stability and reactive sites of these compounds. mdpi.comresearchgate.net

Ab Initio HF Calculations

Ab initio Hartree-Fock (HF) calculations represent another important theoretical approach for studying this compound. While sometimes considered less accurate than DFT for certain properties due to the neglect of electron correlation, HF methods provide a fundamental starting point for more complex calculations. Studies have utilized ab initio HF methods, sometimes in conjunction with DFT, to optimize the geometric structures of this compound derivatives and their isomers. researchgate.net These calculations help in determining the total energies of different conformations and isomers, providing insights into their relative stabilities. researchgate.net For example, it has been shown through ab initio HF calculations that nitrogen alkylation is energetically more favorable than oxygen alkylation in certain pyridazinone derivatives. researchgate.net The tautomerism of 3-hydroxypyridazine, a related system, has been investigated using HF/3-21G and higher levels of theory, predicting this compound to be the heavily favored tautomer. core.ac.uk

Molecular Orbital Analysis

The analysis of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding the electronic behavior and reactivity of this compound.

HOMO-LUMO Energy Gaps and Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com A smaller energy gap suggests higher reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com Conversely, a larger HOMO-LUMO gap indicates lower chemical reactivity and higher kinetic stability. mdpi.com

Computational studies on this compound derivatives have extensively used HOMO-LUMO gap analysis to predict their reactivity. mdpi.comirjweb.com For example, DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gaps for various substituted pyridazinones. mdpi.comresearchgate.net These theoretical predictions are often correlated with experimentally observed biological activities. mdpi.comresearchgate.net A smaller gap is often associated with higher biological activity, as the molecule is more likely to participate in charge-transfer interactions. irjweb.com

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone | DFT/6-31G+ | - | - | 4.86 | mdpi.com |

| A selenadiazole derivative of pyridazinone | DFT/6-31G+ | - | - | 2.56 | mdpi.com |

Frontier Molecular Orbital (FMO) Studies

Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the HOMO and LUMO, is a powerful tool for understanding chemical reactions. mdpi.com The distribution of the HOMO and LUMO across the molecular structure of this compound derivatives provides insight into the regions that are likely to act as electron donors (nucleophilic) and electron acceptors (electrophilic), respectively. mdpi.commdpi.com

FMO analysis, performed using methods like DFT, reveals that the HOMO and LUMO are often delocalized along the molecular backbone of pyridazinone compounds. mdpi.com The specific locations of these orbitals can highlight the reactive sites within the molecule. mdpi.commdpi.com For instance, in many pyridazinone derivatives, the HOMO is localized on the pyridazinone ring and its substituents, while the LUMO is distributed over the aromatic rings, indicating the likely sites for electrophilic and nucleophilic attack. mdpi.com These theoretical FMO studies are instrumental in predicting the outcomes of chemical reactions and understanding the mechanisms of biological activity. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.commdpi.com The MEP map displays different potential values on the molecular surface using a color spectrum. mdpi.com

In the context of this compound derivatives, MEP analysis helps to identify the electron-rich and electron-poor regions. mdpi.com Typically, red-colored regions indicate the most negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. mdpi.commdpi.com Conversely, blue-colored regions represent the most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. mdpi.commdpi.com Green areas signify regions of neutral potential. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interaction among bonds. For this compound and its derivatives, NBO analysis has been instrumental in understanding charge distribution, hyperconjugative interactions, and the electronic basis of their stability and reactivity.

NBO analysis can also elucidate the effects of substituents on the electronic properties of the pyridazinone ring. The electron-donating or withdrawing nature of different groups influences the electron density distribution across the molecule, which in turn affects its biological activity. researchgate.nettandfonline.com For example, studies have shown how the placement of groups like o-OH and p-NO2 at different ends of a related anil molecule results in a vectorial flow of electrons, a phenomenon confirmed by NBO analysis. researchgate.net

| Interaction Type | Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2)) (kcal/mol) | Study Focus | Reference |

|---|---|---|---|---|---|

| π→π | π(C24–N25) | π(C4–C5) | ~121.17 | C-Vinyl pyrrole-hydrazone derivatives | tandfonline.com |

| Intramolecular Charge Transfer | - | - | - | Substituent effects on anil derivatives | researchgate.net |

| Hyperconjugative Interactions | - | - | - | 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone | researchgate.net |

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and its receptor, providing insights into binding affinity and mode.

The DNA minor groove is a significant target for drug development, particularly in anticancer and antimicrobial therapies. The planar and aromatic nature of the pyridazinone scaffold makes it a candidate for designing DNA minor groove binders (MGBs). acs.orgnih.gov Computational docking studies have been employed to assess the potential of novel pyridazinone-based guanidine (B92328) derivatives as MGBs. acs.orgnih.gov

In one such study, a series of bis-guanidinium and monocationic pyridazinone analogues were designed and docked into a model of the DNA minor groove (PDB ID: 1D64). acs.orgnih.gov The hypothesis was that replacing a phenyl group with a pyridazinone moiety could enhance the formation of hydrogen bonds within the DNA minor groove, stabilizing the drug-DNA complex. acs.orgnih.gov The docking results for bis-guanidinium derivatives showed favorable interactions, while monocationic analogues generally exhibited lower binding scores, suggesting that two cationic groups are essential for effective DNA binding. acs.org These computational predictions were later supported by UV-thermal melting experiments, which showed a weak increase in DNA melting temperature for the bis-guanidinium compounds, indicating some level of binding affinity. acs.org Other studies have also used molecular docking to investigate the interaction of pyridazinone derivatives with DNA-hexamer sequences like ATGCAT. researchgate.netrjptonline.org Spectroscopic and computational studies have confirmed that some pyrrolo[3,4-d]pyridazinone derivatives can interact with genomic DNA through a minor groove or partial intercalation binding mode. mdpi.comresearchgate.net

| Compound Type | DNA Target | Key Predicted Interactions | Computational Method | Reference |

|---|---|---|---|---|

| Bis-guanidinium Pyridazinones (1-4) | d(CGCGAATTCGCG)2 (PDB: 1D64) | Fit into minor groove curvature, potential for H-bonds | Molecular Docking | acs.orgnih.gov |

| Monocationic Pyridazinones (5-14) | d(CGCGAATTCGCG)2 (PDB: 1D64) | Lack of significant binding affinity | Molecular Docking | acs.org |

| Pyridazinone Derivatives | DNA-hexamer ATGCAT | Binding to DNA | AutoDock Vina | researchgate.netrjptonline.org |

| Pyrrolo[3,4-d]pyridazinone Derivatives | ctDNA | Groove binding mechanisms | Molecular Modeling | mdpi.com |

Arylpiperazine derivatives containing a pyridazinone moiety have shown significant affinity for α-adrenoceptors (ARs), particularly the α1 subtype. acs.orgmdpi.com Molecular modeling and docking studies have been crucial in understanding the structure-activity relationships (SAR) and selectivity of these compounds for different α-AR subtypes (α1A, α1B, α1D). acs.orgmdpi.comresearchgate.net

For example, a series of new pyridazin-3(2H)-one derivatives were evaluated for their in vitro affinity toward both α1- and α2-adrenoceptors. acs.org These compounds generally showed high affinity for α1-ARs, with Ki values in the low nanomolar range. acs.org The length of the polymethylene chain separating the pyridazinone core from an arylpiperazine moiety was found to be a critical determinant of both affinity and selectivity. acs.org Docking studies on a homology model of the α1A receptor revealed that the protonated nitrogen atom of the arylpiperazine group forms a charge-reinforced hydrogen bond with a key aspartate residue (D3:07) in the receptor's binding site. researchgate.net These computational models help rationalize the observed biological data and guide the design of more potent and selective α1-AR antagonists for potential therapeutic applications, such as the treatment of benign prostatic hyperplasia. acs.orgmdpi.com

| Compound Class | Receptor Subtype | Binding Affinity (Ki, nM) | Key Interacting Residue | Reference |

|---|---|---|---|---|

| Furoylpiperazinyl Pyridazinones | α1-AR | Low nanomolar range | - | acs.org |

| Compound 3k | α1-AR | 1.9 | - | acs.org |

| Phenylpiperazinylalkyl Pyridazinones | α1-AR Subtypes | Potent and selective | D3:07 | researchgate.net |

| Indole-arylpiperazine Derivatives | α1A-AR | Good selectivity | - | mdpi.com |

DNA Minor Groove Binding Predictions

Theoretical Studies on Reaction Mechanisms

Computational chemistry is a valuable tool for elucidating reaction mechanisms, calculating activation energies, and predicting the feasibility of different reaction pathways. Theoretical studies on this compound have provided deep insights into fundamental processes like tautomerization and substitution reactions.

One significant study investigated the tautomeric conversion of pyridazin-3(2H)-one to its enol form, pyridazin-3-ol, using Density Functional Theory (DFT) at the B3LYP/6-311++G** level. researchgate.net Two potential mechanisms were explored: a direct intramolecular hydrogen transfer and a dimer-assisted intermolecular double hydrogen transfer. researchgate.net The calculations revealed that the direct transfer involves a highly strained four-membered transition state with a very high activation energy of 42.64 kcal/mol. researchgate.net In contrast, the dimer-mediated pathway has a much lower activation energy of 14.66 kcal/mol, indicating that this is the more favorable mechanism in the gas phase. researchgate.net The study also examined the role of solvents, finding that protic polar solvents are required to significantly lower the activation barrier for the direct transfer mechanism. researchgate.net

Another area of investigation has been the nucleophilic substitution of hydrogen (SNH) in the pyridazinone ring. acs.org Computational insights into the reaction mechanism led to the development of a direct method for transforming 2-benzylpyridazin-3(2H)-one into its C-4 alkyl and aryl derivatives. acs.org These theoretical studies not only explain experimental observations but also guide the development of new, efficient synthetic routes. acs.org

| Reaction | Mechanism | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| Tautomerization (to Pyridazin-3-ol) | Direct H-transfer (gas phase) | 42.64 | DFT (B3LYP/6-311++G) | researchgate.net |

| Tautomerization (to Pyridazin-3-ol) | Dimer-assisted H-transfer (gas phase) | 14.66 | DFT (B3LYP/6-311++G) | researchgate.net |

Computational Strategies for Reconciling Biological Data

Reconciling experimental biological data with molecular structure is a key challenge in medicinal chemistry. Computational strategies like Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling are employed to build predictive models that correlate chemical structures with their biological activities.